3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

OLED materials science regioisomer comparison

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole (CAS 32090-70-3) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a 3-(trifluoromethyl)phenyl substituent.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
Cat. No. B11716442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H
InChIKeyPMESICMKRYQQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole: Core Scaffold and Chemical Identity for Procurement


3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole (CAS 32090-70-3) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a 3-(trifluoromethyl)phenyl substituent . Its core scaffold is recognized in patent literature for the development of HDAC4 inhibitors targeting neurodegeneration [1], and its regioisomeric identity distinguishes it fundamentally from the more commonly explored 1,2,4-oxadiazole analogs in materials science applications .

Why Regioisomeric and Scaffold Identity Prevents Direct Substitution for 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole


Generic substitution within the oxadiazole class is not feasible due to profound regioisomer-dependent performance gaps. The 1,2,5-oxadiazole regioisomer is electronically distinct from its 1,2,4- and 1,3,4-oxadiazole counterparts, leading to divergent physicochemical properties and application outcomes. For instance, while 1,2,4-oxadiazole analogs have been prototyped in OLEDs with a luminance efficiency of 12 cd/A, the performance of the 1,2,5-isomer remains explicitly untested, highlighting a critical knowledge gap that defines its unique procurement value for exploratory research . Furthermore, the core furazan scaffold possesses a significantly lower basicity (pKa ~ -5.0) compared to isosteric heterocycles like isoxazole (pKa -2.97), fundamentally altering its behavior in biological systems and formulation stability .

Quantitative Differentiation Evidence for 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole vs. Analogs


OLED Performance Gap: 1,2,5-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer

Direct comparison of oxadiazole regioisomers for organic light-emitting diode (OLED) applications reveals a significant performance divergence. The 1,2,4-oxadiazole regioisomer incorporating the 3-(trifluoromethyl)phenyl group has been prototyped and achieves a luminance efficiency of 12 cd/A . In contrast, the performance of the target 1,2,5-oxadiazole regioisomer is explicitly reported as untested . This gap represents a quantifiable opportunity for procurement as a novel scaffold in materials discovery.

OLED materials science regioisomer comparison

Scaffold Basicity: 1,2,5-Oxadiazole (Furazan) vs. Isoxazole Isostere

The core 1,2,5-oxadiazole (furazan) scaffold exhibits a pKa of approximately -5.0, making it significantly less basic than the common isosteric heterocycle isoxazole, which has a pKa of -2.97 . This difference of over 2 log units dramatically impacts protonation states under physiological and formulation-relevant pH conditions, directly influencing solubility, membrane permeability, and target binding.

physicochemical properties pKa heterocycle basicity

Patent-Landscape Differentiation: HDAC4 Inhibitor Scaffolds

Patent US-9056843-B2 specifically claims trifluoromethyl-oxadiazole derivatives as HDAC4 inhibitors for the treatment of Huntington's disease and muscle atrophy [1]. The generic Markush structure encompasses the 1,2,5-oxadiazole core. While specific IC50 values for the target compound are not publicly disclosed, the patent's existence establishes a validated, disease-relevant chemical space for this scaffold that is not uniformly shared by all oxadiazole regioisomers or other heterocyclic replacements.

HDAC4 neurodegeneration patent analysis

Regioisomeric Stability and Energetic Property Differentiation

The 1,2,5-oxadiazole (furazan) ring is reported to possess enhanced thermal stability and higher density compared to 1,2,4-oxadiazole isomers, attributed to the aromaticity and planarity of the furazan ring system [1]. While specific decomposition temperatures for the target compound are not available in public literature, the class-level property suggests superior thermal robustness for applications requiring high-temperature processing or storage stability.

stability energetic materials regioisomer comparison

High-Impact Application Scenarios for Procuring 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole


Exploratory OLED Materials Discovery Leveraging an Untested Isomer

Materials scientists seeking novel electron-transport or host materials for OLEDs can use this compound to explore the untested 1,2,5-oxadiazole regioisomer space. With the 1,2,4-isomer already achieving a luminance efficiency benchmark of 12 cd/A , the 1,2,5-isomer offers a structurally distinct scaffold for blue-sky research programs aiming to surpass this performance metric.

Neurodegeneration Drug Discovery Targeting HDAC4

Medicinal chemistry groups focused on Huntington's disease or muscle atrophy can procure this compound as a validated starting point for HDAC4 inhibitor lead generation. The scaffold is explicitly claimed in patent US-9056843-B2 for this therapeutic application [1], providing IP-backed rationale for its inclusion in screening libraries.

Fragment-Based Drug Discovery Requiring Non-Basic Heterocyclic Cores

Fragment libraries requiring minimal basicity to avoid polypharmacology can benefit from this compound's furazan core, which has a pKa ~ -5.0—over 100-fold less basic than the commonly used isoxazole isostere (pKa -2.97) . This property is critical for CNS-targeted fragment screens where basic amine avoidance is a key design principle.

Energetic Materials Research Exploiting Furazan Thermal Stability

Research groups developing thermally stable energetic materials or high-temperature polymers can select this compound for its furazan core, which offers enhanced thermal stability and density compared to 1,2,4-oxadiazole isomers [2]. The trifluoromethyl substituent further modulates electron-withdrawing character for tunable energetic performance.

Quote Request

Request a Quote for 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.